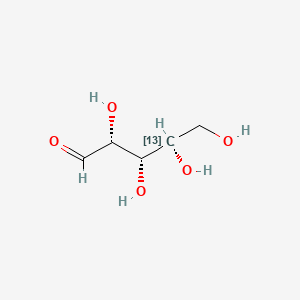

Xylose-4-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4+1 |

InChI Key |

PYMYPHUHKUWMLA-YCRBQOMOSA-N |

Isomeric SMILES |

C([13C@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Xylose-4-13C and its role in metabolic research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of atoms through complex biochemical networks. Among these, Xylose-4-13C, a positional isotopomer of the five-carbon sugar xylose, offers a unique lens through which to investigate pentose metabolism and its interplay with central carbon pathways. This technical guide provides an in-depth overview of this compound, its applications in metabolic flux analysis (MFA), detailed experimental protocols, and quantitative data from key studies. The strategic placement of the 13C label on the fourth carbon allows for the elucidation of specific enzymatic reactions and pathway activities, providing valuable insights for metabolic engineering, drug development, and a fundamental understanding of cellular physiology.

Core Concepts: Xylose Metabolism and 13C-Tracer Analysis

Xylose, a major constituent of lignocellulosic biomass, is metabolized by a variety of microorganisms through several distinct pathways. In many yeasts and fungi, xylose is first reduced to xylitol and then oxidized to xylulose, which is subsequently phosphorylated to xylulose-5-phosphate, an intermediate of the Pentose Phosphate Pathway (PPP).[1] Bacteria, on the other hand, typically utilize a xylose isomerase to directly convert xylose to xylulose.[1]

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core principle involves feeding cells a substrate, such as xylose, that is enriched with a stable isotope of carbon (13C) at a specific atomic position. As the labeled substrate is metabolized, the 13C atom is incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry, researchers can deduce the relative activities of different metabolic pathways.

The Role of this compound in Metabolic Research

While many 13C-MFA studies on xylose metabolism have utilized [1-13C]xylose or uniformly labeled xylose, the specific use of this compound provides distinct advantages for dissecting the intricacies of the Pentose Phosphate Pathway. The fate of the C-4 carbon of xylose is particularly informative for understanding the activities of transketolase and transaldolase, the key reversible enzymes of the non-oxidative PPP.

By tracking the distribution of the 13C label from the fourth carbon of xylose into key metabolic intermediates, researchers can:

-

Quantify the flux through the Pentose Phosphate Pathway: The scrambling of the 13C label in metabolites like sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate provides a direct measure of PPP activity.

-

Elucidate the reversibility of PPP reactions: The labeling patterns in triose phosphates can reveal the extent to which the transketolase and transaldolase reactions are operating in the forward and reverse directions.

-

Investigate alternative xylose catabolic routes: In organisms that possess pathways like the phosphoketolase pathway, the labeling pattern of acetyl-CoA and other downstream products derived from this compound can help quantify the flux through this alternative route.

-

Probe the interplay between pentose and hexose metabolism: The incorporation of the 13C label into glycolytic intermediates and TCA cycle metabolites reveals how xylose-derived carbon is integrated into central metabolism.

Quantitative Data from 13C-Xylose Metabolic Flux Analysis

The following tables summarize quantitative data from studies that have used 13C-labeled xylose to investigate metabolic fluxes in various microorganisms. While specific data for this compound is limited in the published literature, the principles and resulting flux distributions from studies using other positional isotopomers are highly relevant and informative.

Table 1: Relative Metabolic Fluxes in Saccharomyces cerevisiae Grown on Xylose

| Metabolic Pathway/Reaction | Relative Flux (% of Xylose Uptake) | Reference |

| Xylose Uptake | 100 | [2] |

| Pentose Phosphate Pathway (Oxidative) | 17.2 - 47.4 | [2] |

| Glycolysis (upper) | ~50 (split from F6P) | [2] |

| Glycolysis (lower) | Variable | [3] |

| TCA Cycle | Tightly correlated with maintenance energy | [2][4] |

Table 2: Metabolic Flux Distribution in Clostridium acetobutylicum Grown on Xylose

| Metabolic Pathway | Relative Flux (% of Xylose Catabolism) at 10 g/L Xylose | Relative Flux (% of Xylose Catabolism) at 20 g/L Xylose | Reference |

| Pentose Phosphate Pathway | High | Moderate | [5] |

| Phosphoketolase Pathway | Low | up to 40% | [5] |

Experimental Protocols

General Workflow for 13C-Metabolic Flux Analysis

A typical 13C-MFA experiment involves several key steps, from cell culture to data analysis.

References

- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 2. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Unlocking Metabolic Secrets: A Beginner's Guide to Xylose-4-13C in Metabolic Flux Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Xylose-4-13C in metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions within a cell. While the direct experimental use of this compound is not yet widely documented, this paper extrapolates its utility based on the well-established principles of 13C-MFA and the known carbon transitions of the pentose phosphate pathway (PPP). This document serves as a foundational resource for researchers venturing into the field of metabolic engineering and drug discovery, offering both theoretical knowledge and practical protocols.

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a cornerstone of systems biology and metabolic engineering, providing a quantitative snapshot of the intricate network of biochemical reactions within a living organism.[1] By tracking the flow of metabolites, MFA offers invaluable insights into cellular physiology, disease states, and the effects of genetic or environmental perturbations. At the heart of many MFA studies is the use of stable isotope tracers, such as Carbon-13 (13C), to label specific metabolites and follow their transformation through various metabolic pathways.[2]

The choice of the 13C-labeled substrate is critical for the success of an MFA experiment, as it determines which pathways are most effectively probed.[3] While glucose is the most commonly used tracer, other substrates like xylose are gaining importance, particularly in studies related to biofuel production, industrial biotechnology, and the investigation of specific pathways like the pentose phosphate pathway (PPP).

The Role of Xylose and the Pentose Phosphate Pathway

Xylose, a five-carbon sugar, is a major component of lignocellulosic biomass and its efficient utilization by microorganisms is a key goal in industrial biotechnology.[4] In most organisms, xylose enters central carbon metabolism via the pentose phosphate pathway (PPP) after being converted to xylulose-5-phosphate.[2][5] The PPP is a crucial metabolic route that runs parallel to glycolysis and serves several vital functions[4]:

-

Production of NADPH: A key reductant for anabolic reactions and antioxidant defense.

-

Synthesis of Precursors: Generates precursors for nucleotide and aromatic amino acid biosynthesis.

-

Metabolic Interconversion: Interconverts 5-carbon and 6-carbon sugars.

The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase, which makes it a prime target for investigation using 13C-labeled substrates.

This compound: A Novel Probe for the Pentose Phosphate Pathway

While various isotopologues of xylose, such as [1-13C]xylose and uniformly labeled xylose, have been used in MFA studies, the application of This compound offers a unique opportunity to trace the specific fate of the C4 carbon of xylose as it traverses the PPP.

Predicted Carbon Labeling Patterns from this compound

Upon entering the cell, D-xylose is isomerized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (Xu5P). The 13C label remains at the C4 position of Xu5P. The subsequent reactions of the non-oxidative PPP will distribute this label to other key intermediates.

The diagram below illustrates the predicted flow of the 13C label from this compound through the initial steps of the pentose phosphate pathway.

As shown in the diagram, the C4 of xylulose-5-phosphate is transferred by transketolase to become the C1 of glyceraldehyde-3-phosphate (G3P). This labeled G3P can then enter glycolysis. The remaining two carbons of Xu5P form a glycolaldehyde-TPP intermediate which is then transferred to ribose-5-phosphate to form sedoheptulose-7-phosphate (S7P). In a subsequent transaldolase reaction, the labeled C3 of S7P (originally C4 of xylose) is transferred to become the C3 of fructose-6-phosphate (F6P).

By measuring the mass isotopomer distributions of key downstream metabolites such as amino acids derived from glycolytic and TCA cycle intermediates, the relative fluxes through the PPP and glycolysis can be determined.

Quantitative Data Presentation

The primary output of a 13C-MFA experiment is a set of metabolic flux values. These are typically presented as absolute rates (e.g., mmol/gDW/h) or as relative fluxes normalized to the substrate uptake rate. The following tables provide examples of how quantitative data from a hypothetical this compound labeling experiment could be presented.

Table 1: Extracellular Fluxes

This table summarizes the measured rates of substrate uptake and product secretion.

| Metabolite | Flux (mmol/gDW/h) |

| Xylose Uptake | 10.0 |

| Ethanol Production | 15.0 |

| Glycerol Production | 1.5 |

| CO2 Evolution | 18.0 |

| Biomass Formation | 0.5 |

Table 2: Intracellular Metabolic Fluxes (Relative to Xylose Uptake)

This table presents the calculated fluxes through key intracellular pathways, normalized to the xylose uptake rate.

| Reaction | Abbreviation | Relative Flux (%) |

| Xylulokinase | XK | 100 |

| Pentose Phosphate Pathway (oxidative) | PPP (ox) | 15 |

| Transketolase | TKT | 85 |

| Transaldolase | TAL | 40 |

| Glycolysis (upper) | EMP | 60 |

| Pyruvate Kinase | PYK | 120 |

| Pyruvate Dehydrogenase | PDH | 30 |

| TCA Cycle (citrate synthase) | CS | 10 |

Table 3: Mass Isotopomer Distributions of Key Metabolites

This table shows the fractional abundance of different mass isotopomers for key metabolites, which are the direct measurements used to calculate the fluxes. M+n indicates a metabolite with 'n' 13C atoms.

| Metabolite Fragment | M+0 | M+1 | M+2 | M+3 |

| Alanine (C1-C3) | 0.45 | 0.50 | 0.05 | 0.00 |

| Valine (C1-C5) | 0.30 | 0.40 | 0.25 | 0.05 |

| Serine (C1-C3) | 0.55 | 0.40 | 0.05 | 0.00 |

| Phenylalanine (C1-C9) | 0.20 | 0.30 | 0.30 | 0.20 |

Experimental Protocols

A successful 13C-MFA experiment requires careful planning and execution. The following provides a detailed methodology for a typical experiment using this compound.

Experimental Workflow

The overall workflow of a 13C-MFA experiment is depicted in the following diagram.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Grow the microbial strain of interest in a defined minimal medium with a known concentration of unlabeled xylose until the mid-exponential growth phase is reached.

-

To initiate the labeling experiment, rapidly switch the cells to a fresh medium containing a defined mixture of unlabeled xylose and this compound (e.g., 50:50 mixture).

-

Continue the cultivation under controlled conditions (temperature, pH, aeration) to ensure a metabolic steady state.

-

Monitor cell growth (e.g., by measuring optical density) and collect samples of the culture supernatant at regular intervals for analysis of extracellular metabolites (e.g., by HPLC).

2. Quenching and Metabolite Extraction:

-

Rapidly quench the metabolism of the cells by transferring a known volume of the cell culture into a cold quenching solution (e.g., -20°C methanol). This step is crucial to prevent further metabolic activity.[6]

-

Centrifuge the quenched cell suspension to separate the cell pellet from the supernatant.

-

Extract the intracellular metabolites from the cell pellet using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).

3. Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extracts under a stream of nitrogen or in a vacuum concentrator.

-

For GC-MS analysis, derivatize the dried metabolites to increase their volatility and thermal stability. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7]

-

For LC-MS/MS analysis, the dried extracts can often be reconstituted in a suitable solvent without derivatization.

4. Mass Spectrometry Analysis:

-

Analyze the prepared samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

GC-MS is well-suited for the analysis of derivatized amino acids and organic acids.[7]

-

LC-MS/MS is often preferred for the analysis of sugar phosphates and other polar metabolites.

-

The mass spectrometer is operated in a mode that allows for the determination of the mass isotopomer distributions of the target metabolites.[8]

5. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Use specialized software (e.g., INCA, Metran) to perform the flux calculations.

-

The software uses an iterative algorithm to find the set of metabolic fluxes that best explains the experimentally measured mass isotopomer distributions, given a stoichiometric model of the organism's metabolism.

Conclusion

This compound, while not yet a commonplace tracer, holds significant potential for dissecting the complexities of the pentose phosphate pathway. By providing a unique labeling pattern, it can offer a more detailed and accurate picture of carbon flow through this vital metabolic route. This guide has provided a theoretical framework for its use, alongside practical protocols and data presentation formats. As the field of metabolic engineering continues to advance, the development and application of novel isotopic tracers like this compound will be instrumental in unlocking the full potential of microorganisms for the production of valuable chemicals and pharmaceuticals.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 3. Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Xylose-4-13C: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key properties, characteristics, and applications of Xylose-4-13C, a stable isotope-labeled monosaccharide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles and practical methodologies associated with the use of this valuable metabolic tracer.

Core Properties and Characteristics

This compound is a form of D-xylose where the carbon atom at the fourth position has been replaced with the stable isotope, carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool for tracing the metabolic fate of xylose in various biological systems without the concerns of radioactivity.

Physicochemical Data

While specific experimental data for the 4-¹³C isotopologue is not widely published, its physical and chemical properties are expected to be nearly identical to that of unlabeled D-xylose due to the small mass difference imparted by the single ¹³C atom. The following table summarizes key quantitative data for D-xylose and its ¹³C labeled variants.

| Property | Value (D-Xylose) | Value (D-[4-¹³C]Xylose) | Value (D-Xylose-¹³C₅) |

| Chemical Formula | C₅H₁₀O₅ | ¹³CC₄H₁₀O₅ | ¹³C₅H₁₀O₅ |

| Molar Mass | 150.13 g/mol [1] | 151.12 g/mol [2] | 155.09 g/mol [3] |

| Appearance | White crystalline powder[1] | White solid (presumed) | Powder[3] |

| Melting Point | 152-154 °C[2] | 152-154 °C (expected) | 152-154 °C[3] |

| Solubility | Soluble in water | Soluble in water (expected) | Soluble in water (expected) |

| Isotopic Purity | Not Applicable | >98% (typical) | 98 atom % ¹³C[3] |

| Optical Activity [α]20/D | +15° (c=1 in H₂O)[2] | +15° (c=1 in H₂O) (expected) | +15° (c=1 in H₂O)[3] |

Structural Information

The fundamental structure of Xylose-4-¹³C remains that of D-xylose, an aldopentose. In solution, it exists in equilibrium between its linear aldehyde form and its cyclic hemiacetal forms (pyranose and furanose), with the pyranose form being predominant. The ¹³C label at the C4 position does not alter the stereochemistry of the molecule.

Applications in Research and Development

The primary application of Xylose-4-¹³C lies in its use as a tracer in metabolic flux analysis (MFA) studies. By introducing this labeled substrate into a biological system, researchers can track the pathways through which xylose is metabolized and quantify the flux through different metabolic routes.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique for elucidating the intricate network of metabolic reactions within a cell.[4][5] When cells are cultured with a ¹³C-labeled substrate like Xylose-4-¹³C, the labeled carbon atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites, typically proteinogenic amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the intracellular metabolic fluxes can be quantified.[6][7]

While studies specifically detailing the use of Xylose-4-¹³C are not prevalent in publicly available literature, the principles of ¹³C-MFA using other xylose isotopologues, such as [1-¹³C]xylose, [1,2-¹³C₂]xylose, and uniformly labeled [U-¹³C₅]xylose, are well-established and directly applicable.[4][6][8][9] These studies have been instrumental in understanding and engineering xylose metabolism in various organisms, particularly in the context of biofuel production from lignocellulosic biomass.[6][8][10]

Pentose Phosphate Pathway (PPP) and Glycolysis

Xylose metabolism primarily proceeds through the pentose phosphate pathway (PPP). The specific position of the ¹³C label in Xylose-4-¹³C would provide unique insights into the activities of the transketolase and transaldolase reactions within the non-oxidative PPP. The resulting labeling patterns in key intermediates like sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate would be distinct and informative.

Caption: Simplified overview of this compound entry into central carbon metabolism.

Experimental Protocols

The following sections outline generalized experimental protocols for conducting metabolic flux analysis using ¹³C-labeled xylose. These protocols are based on established methodologies and can be adapted for the specific use of Xylose-4-¹³C.

Cell Culture and Labeling

A typical experimental workflow for a ¹³C-MFA study involves several key steps, from cell culture to data analysis.

Caption: General experimental workflow for a 13C-Metabolic Flux Analysis study.

Methodology:

-

Cell Culture: The microorganism or cell line of interest is cultured in a chemically defined minimal medium where xylose is the sole carbon source. This ensures that all incorporated carbon originates from the provided xylose.[6][8]

-

Isotopic Labeling: The culture is fed with a known concentration of Xylose-4-¹³C. The system is allowed to reach a metabolic and isotopic steady state.

-

Harvesting and Quenching: The cells are rapidly harvested and metabolic activity is quenched, often using a cold solvent, to preserve the in vivo metabolic state.

-

Metabolite Extraction and Hydrolysis: Intracellular metabolites, particularly proteinogenic amino acids, are extracted. For amino acid analysis, total cellular protein is hydrolyzed to its constituent amino acids.

-

Derivatization: The amino acids are chemically derivatized to increase their volatility for gas chromatography.

-

Mass Spectrometry: The derivatized amino acids are analyzed by GC-MS or LC-MS/MS to determine the mass isotopomer distributions.[6]

-

Data Analysis and Flux Calculation: The mass isotopomer data is corrected for the natural abundance of ¹³C. Computational software is then used to estimate the intracellular metabolic fluxes by fitting the experimental data to a metabolic network model.[5]

Synthesis of Xylose-4-¹³C

While commercial suppliers provide Xylose-4-¹³C, understanding its synthesis can be valuable. The synthesis of isotopically labeled sugars is a multi-step process that often involves a combination of chemical and enzymatic reactions. A common strategy for producing specifically labeled sugars is to start from a smaller, labeled precursor and build the carbon backbone, or to use a selectively protected larger sugar and introduce the label at a specific position. For instance, the synthesis of uniformly labeled D-Xylose-¹³C₅ has been achieved starting from D-glucose-¹³C₆ through a series of protection, hydrolysis, oxidation, reduction, and deprotection steps.[3] A similar, though more complex, regioselective approach would be required for the synthesis of Xylose-4-¹³C.

Concluding Remarks

Xylose-4-¹³C is a powerful tool for researchers investigating pentose metabolism. Its use in ¹³C-metabolic flux analysis allows for the precise quantification of metabolic pathway activities, providing critical data for metabolic engineering, drug development, and a deeper understanding of cellular physiology. While specific experimental data for this particular isotopologue is limited in the public domain, the well-established principles and protocols for ¹³C-MFA with other labeled xylose molecules provide a robust framework for its application. The continued development and application of such stable isotope tracers will undoubtedly continue to advance our understanding of complex biological systems.

References

- 1. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D -Xylose-1-13C 13C 99atom 70849-21-7 [sigmaaldrich.com]

- 3. Synthesis of D-Xylose-U-13C5 [inis.iaea.org]

- 4. journals.asm.org [journals.asm.org]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Xylose-4-¹³C as a Tracer for the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical application and methodological considerations for using Xylose-4-¹³C as a tracer to investigate the Pentose Phosphate Pathway (PPP). While direct and extensive literature on Xylose-4-¹³C is limited, this document extrapolates from established ¹³C-metabolic flux analysis (¹³C-MFA) principles to provide a robust framework for its potential use.

Introduction to the Pentose Phosphate Pathway and ¹³C Tracers

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway essential for generating nicotinamide adenine dinucleotide phosphate (NADPH) and producing precursors for nucleotide and aromatic amino acid biosynthesis.[1] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic rates (fluxes) by tracking the incorporation of ¹³C-labeled substrates into downstream metabolites.[2][3] The selection of an appropriate isotopic tracer is a critical component of experimental design, as it strongly influences the precision of flux estimations.[3][4] While tracers like [1,2-¹³C₂]glucose are well-established for PPP analysis, this guide explores the potential utility of Xylose-4-¹³C.[3]

Metabolic Entry and Theoretical Tracing of Xylose-4-¹³C

For xylose to be utilized as a tracer for the PPP, it must first be converted into an intermediate of the pathway. In most eukaryotic and many prokaryotic organisms, this is a multi-step process.[5][6]

Metabolic Conversion:

-

Xylose to Xylitol: Xylose is first reduced to xylitol by a xylose reductase (XR).[5][6]

-

Xylitol to Xylulose: Xylitol is then oxidized to D-xylulose by a xylitol dehydrogenase (XDH).[5][6]

-

Xylulose to Xylulose-5-Phosphate: Finally, D-xylulose is phosphorylated by a xylulokinase (XK) to form D-xylulose-5-phosphate (X5P), which is a key intermediate of the non-oxidative branch of the PPP.[6][7]

An alternative, more direct route present in some bacteria involves the enzyme xylose isomerase (XI), which directly converts D-xylose into D-xylulose.[6]

Once Xylose-4-¹³C is converted to Xylulose-5-Phosphate, the ¹³C label will be on the fourth carbon atom. This labeled X5P can then enter the reversible reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase. The distribution of this ¹³C label into other PPP intermediates, such as Ribose-5-Phosphate (R5P), Sedoheptulose-7-Phosphate (S7P), Erythrose-4-Phosphate (E4P), and eventually into glycolytic intermediates like Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P), provides the basis for calculating metabolic fluxes.

Figure 1. Metabolic pathway for the entry of Xylose-4-¹³C into the non-oxidative Pentose Phosphate Pathway.

Experimental Protocols

The following section outlines a detailed, adapted protocol for a ¹³C-MFA experiment using Xylose-4-¹³C. This protocol is based on established methods for other ¹³C tracers.[8][9]

-

Cell Seeding: Plate mammalian cells (e.g., CHO, HEK293) or grow microbial cultures to a predetermined density to ensure they are in a state of balanced, exponential growth.

-

Media Preparation: Prepare culture medium containing a defined concentration of Xylose-4-¹³C as the sole carbon source or in combination with other unlabeled carbon sources. The exact concentration should be optimized based on the cell line's metabolic rate.

-

Labeling: Replace the standard medium with the ¹³C-labeled medium. For steady-state analysis, culture the cells for a duration sufficient to achieve isotopic steady state, typically determined by measuring the isotopic enrichment of a downstream metabolite over time (e.g., 24 hours for mammalian cells).[10]

-

Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. For adherent cells, this is typically done by aspirating the medium and immediately adding a cold quenching solution (e.g., -80°C methanol).

-

Extraction: Extract the intracellular metabolites. A common method is a hot ethanol extraction.[11] Add a pre-heated ethanol solution (e.g., 75°C) to the quenched cells, incubate, and then collect the extract containing the metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for analyzing the mass isotopomer distributions of central carbon metabolites.[2][12][13]

-

Derivatization: Metabolites must be chemically derivatized to increase their volatility for GC analysis. A common method is trimethylsilylation (TMS).

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the individual metabolites, which are then ionized and fragmented in the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.[14]

-

Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes to determine the true incorporation of the tracer.

Figure 2. General experimental workflow for a ¹³C-MFA study using a labeled tracer.

Data Presentation and Interpretation

The primary data from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data is typically presented in tables for clarity and comparison. The MID represents the fraction of each metabolite that contains 0, 1, 2, ... n ¹³C atoms (denoted as M+0, M+1, M+2, ... M+n).

The following tables present hypothetical MID data that could be obtained from an experiment using Xylose-4-¹³C.

Table 1: Illustrative Mass Isotopomer Distribution (%) of Pentose Phosphate Pathway Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Xylulose-5-P | 5.0 | 90.0 | 4.0 | 1.0 | 0.0 | 0.0 |

| Ribose-5-P | 45.0 | 40.0 | 10.0 | 5.0 | 0.0 | 0.0 |

| Sedoheptulose-7-P | 30.0 | 50.0 | 15.0 | 5.0 | 0.0 | 0.0 |

| Erythrose-4-P | 60.0 | 25.0 | 10.0 | 5.0 | 0.0 | - |

Table 2: Illustrative Mass Isotopomer Distribution (%) of Glycolytic Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 |

| Fructose-6-P | 55.0 | 20.0 | 20.0 | 5.0 |

| Glyceraldehyde-3-P | 70.0 | 15.0 | 10.0 | 5.0 |

| 3-Phosphoglycerate | 75.0 | 10.0 | 10.0 | 5.0 |

The measured MIDs are used as inputs for computational models to estimate the intracellular fluxes. These models consist of a network of biochemical reactions and atom transitions.[9][15] By minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model, the relative fluxes through different pathways can be determined.

The use of Xylose-4-¹³C would be particularly informative for the non-oxidative PPP. The appearance of M+1 in R5P would indicate flux from X5P through the isomerase reaction. The MIDs of S7P, E4P, F6P, and G3P would reveal the forward and reverse fluxes through the transketolase and transaldolase reactions. For example, a high M+1 fraction in S7P would suggest significant flux through the transketolase reaction combining X5P and R5P.

Figure 3. Logical relationship diagram illustrating the process from experimental data to flux map generation.

Conclusion

While not a conventional tracer, Xylose-4-¹³C holds theoretical potential for probing the fluxes of the non-oxidative pentose phosphate pathway. Its utility is contingent on the organism's ability to metabolize xylose efficiently. A successful study using Xylose-4-¹³C would require careful experimental design, robust analytical methods like GC-MS, and sophisticated computational modeling. The protocols and frameworks presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring this novel approach to metabolic flux analysis.

References

- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 2. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 7. Sustainable Production of Propionic Acid from Xylose and Glycerol by Acidipropionibacterium acidipropionici DSM 4900: A Biorefinery Approach [mdpi.com]

- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isotope labeling pattern study of central carbon metabolites using GC/MS [agris.fao.org]

- 14. mdpi.com [mdpi.com]

- 15. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Central Carbon Metabolism with Xylose-4-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing Xylose-4-13C to investigate central carbon metabolism. While this compound is a commercially available isotopic tracer, its application in published metabolic flux analysis (MFA) studies is not as widespread as other xylose isotopomers such as [1-13C]xylose or [1,2-13C2]xylose. Therefore, this guide will focus on the theoretical tracing of the 4-13C label through key metabolic pathways, supplemented with established experimental protocols and quantitative data from studies using other 13C-xylose tracers. This approach provides a robust framework for designing and interpreting experiments with this compound.

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core of this method involves introducing a substrate labeled with the stable isotope 13C into a biological system. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these 13C isotopes in key metabolites, typically using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the active metabolic pathways and calculate the fluxes through them. This provides a detailed snapshot of the cell's metabolic state.

Xylose, a five-carbon sugar, is a major component of lignocellulosic biomass and its metabolism is of significant interest in biotechnology and biofuel production. Understanding how different organisms metabolize xylose is crucial for optimizing its conversion into valuable products.

Theoretical Tracing of the 4-13C Label from Xylose

The journey of the 13C label from the fourth carbon of xylose provides unique insights into the activity of the Pentose Phosphate Pathway (PPP) and its connections to glycolysis and the TCA cycle.

1. Entry into the Pentose Phosphate Pathway:

Xylose is first converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (Xu5P). In this initial conversion, the 4-13C label remains at the fourth carbon position.

2. Reactions of the Non-Oxidative Pentose Phosphate Pathway:

Xu5P, along with Ribose-5-phosphate (R5P), enters the non-oxidative PPP, which involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. The fate of the 4-13C label from Xu5P is critical for determining pathway fluxes.

-

Transketolase Reaction 1: Xu5P (5 carbons) and R5P (5 carbons) are converted to Sedoheptulose-7-phosphate (S7P) (7 carbons) and Glyceraldehyde-3-phosphate (GAP) (3 carbons). The 4-13C from Xu5P is transferred to the sixth carbon of S7P.

-

Transaldolase Reaction: S7P and GAP are converted to Fructose-6-phosphate (F6P) (6 carbons) and Erythrose-4-phosphate (E4P) (4 carbons). The 6-13C from S7P is transferred to the sixth carbon of F6P.

-

Transketolase Reaction 2: Xu5P and E4P are converted to F6P and GAP. The 4-13C from a second molecule of Xu5P would be transferred to the second carbon of GAP.

The diagram below illustrates the flow of the 4-13C label through the non-oxidative PPP.

3. Glycolysis and the TCA Cycle:

The labeled F6P and GAP molecules enter the glycolytic pathway.

-

F6P-6-13C will be converted to Fructose-1,6-bisphosphate (FBP), which then splits into Dihydroxyacetone phosphate (DHAP) and GAP-3-13C.

-

This results in pyruvate labeled at the third carbon (Pyruvate-3-13C).

-

The GAP-2-13C from the second transketolase reaction will result in Pyruvate-2-13C.

The labeled pyruvate can then enter the TCA cycle, and the position of the 13C label in TCA cycle intermediates and associated amino acids (e.g., glutamate, aspartate) can be used to resolve fluxes in this part of metabolism.

Experimental Protocols for 13C-MFA with this compound

The following are generalized protocols adapted from studies using other 13C-xylose tracers. These should be optimized for the specific organism and experimental setup.

1. Cell Culture and Labeling Experiment:

-

Medium: A chemically defined minimal medium is essential to ensure that the labeled xylose is the sole carbon source, or that the composition of other carbon sources is precisely known.

-

Isotopic Tracer: Prepare a sterile stock solution of this compound. For many applications, a mixture of labeled and unlabeled xylose (e.g., 20% [4-13C]xylose and 80% natural abundance xylose) can be used to achieve optimal labeling patterns for analysis.

-

Cultivation: Grow the cells in a bioreactor with controlled pH, temperature, and aeration. For steady-state MFA, a chemostat culture is ideal. In batch cultures, samples should be taken during the exponential growth phase.

-

Isotopic Steady State: The duration of cultivation with the labeled substrate should be sufficient to reach an isotopic steady state in the metabolites of interest. This is typically several cell doubling times.

2. Metabolite Quenching and Extraction:

-

Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, rapid quenching is critical. A common method is to plunge the cell culture into a cold solvent like -20°C methanol.

-

Extraction: After quenching and cell separation (e.g., centrifugation), metabolites are extracted from the cell pellet, often using a cold solvent mixture (e.g., methanol/water).

3. Sample Preparation and GC-MS Analysis:

-

Hydrolysis: For analysis of proteinogenic amino acids, the biomass pellet is hydrolyzed in strong acid (e.g., 6 M HCl) at high temperature.

-

Derivatization: To make the non-volatile amino acids and other metabolites suitable for GC-MS analysis, they must be derivatized. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.

Quantitative Data from 13C-Xylose Metabolic Studies

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize findings from studies using other 13C-xylose isotopomers. This data illustrates the type of insights that can be gained from such experiments.

Table 1: Metabolic Flux Distribution in Clostridium acetobutylicum Grown on Xylose

(Data adapted from a study using [1-13C]xylose)

| Metabolic Pathway/Flux | Flux at 10 g/L Xylose (%) | Flux at 20 g/L Xylose (%) |

| Xylose Uptake | 100 | 100 |

| Pentose Phosphate Pathway | 85 | 60 |

| Phosphoketolase Pathway | 15 | 40 |

This table shows a significant shift in xylose catabolism from the Pentose Phosphate Pathway to the Phosphoketolase Pathway at higher xylose concentrations in C. acetobutylicum.[1]

Table 2: Central Carbon Metabolism Fluxes in Saccharomyces cerevisiae on Glucose vs. Xylose (Anaerobic)

(Data adapted from a study using [1,2-13C2]xylose)

| Metabolic Pathway | Relative Flux on Glucose | Relative Flux on Xylose |

| Glycolysis | 100 | 100 |

| Pentose Phosphate Pathway (non-oxidative) | ~5 | >50 |

| Pentose Phosphate Pathway (oxidative) | Low | Low |

| TCA Cycle | Low | Low |

This table highlights the dramatically increased flux through the non-oxidative Pentose Phosphate Pathway when S. cerevisiae utilizes xylose compared to glucose, which is a key adaptation for processing this five-carbon sugar.[2][3]

Table 3: Key Metabolic Fluxes in Escherichia coli on Xylose (Aerobic vs. Anaerobic)

(Data adapted from a study using [1,2-13C]xylose and [5-13C]xylose)

| Metabolic Flux | Aerobic Conditions (mmol/gDW/h) | Anaerobic Conditions (mmol/gDW/h) |

| Xylose Uptake Rate | 9.5 ± 0.5 | 10.8 ± 1.1 |

| Glycolysis (upper) | High | High |

| Pentose Phosphate Pathway | Moderate | Moderate |

| TCA Cycle | High | Low/Fragmented |

This table demonstrates how oxygen availability alters the central carbon metabolism of E. coli grown on xylose, with a notable decrease in TCA cycle activity under anaerobic conditions.[4]

Conclusion

The use of this compound as an isotopic tracer holds significant potential for elucidating the complex network of reactions in central carbon metabolism. By theoretically tracing the path of the 4-13C label, researchers can design experiments to probe specific aspects of the Pentose Phosphate Pathway and its interactions with glycolysis. While published data using this specific isotopomer is currently limited, the established methodologies for 13C-MFA with other xylose tracers provide a clear and robust framework for its application. The quantitative data from related studies underscores the power of this technique to reveal metabolic shifts in response to different substrates and environmental conditions, offering valuable insights for metabolic engineering and drug development.

References

- 1. Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Xylose-4-13C in Yeast Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting ¹³C-Metabolic Flux Analysis (¹³C-MFA) in yeast, specifically utilizing [4-¹³C]xylose as a tracer. This technique is invaluable for quantifying intracellular metabolic fluxes, identifying metabolic bottlenecks, and understanding cellular responses to genetic or environmental modifications. This information is critical for rational strain engineering in biofuel production, specialty chemical synthesis, and drug development.

Introduction to ¹³C-Metabolic Flux Analysis with Xylose

Metabolic Flux Analysis (MFA) is a powerful tool for elucidating the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate, such as [4-¹³C]xylose, the labeled carbon atoms are incorporated into various intracellular metabolites. The distribution of these isotopes in downstream metabolites, particularly proteinogenic amino acids and intracellular sugar phosphates, provides a detailed fingerprint of the metabolic pathways' activities.

Xylose is a pentose sugar that is a major component of lignocellulosic biomass, a promising renewable feedstock. Saccharomyces cerevisiae, the workhorse of industrial biotechnology, does not naturally ferment xylose efficiently. Significant metabolic engineering efforts are focused on improving xylose utilization. ¹³C-MFA with labeled xylose is instrumental in these efforts, allowing researchers to pinpoint flux distributions through the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle, thereby identifying targets for further engineering.[1][2][3][4]

The choice of [4-¹³C]xylose as a tracer is particularly informative for dissecting the fluxes through the non-oxidative pentose phosphate pathway. The scrambling of the ¹³C label from the C4 position of xylose as it is processed by transketolase and transaldolase provides strong constraints on the relative fluxes through these reactions.

Experimental Workflow

The overall experimental workflow for a ¹³C-MFA experiment using [4-¹³C]xylose is depicted below. The process involves careful preparation of the labeled media, cultivation of the yeast strain to a steady state, rapid quenching of metabolism and extraction of metabolites, and finally, analysis of isotopic labeling patterns by mass spectrometry.

Figure 1: Experimental workflow for ¹³C-MFA using [4-¹³C]xylose.

Detailed Experimental Protocols

Strain and Culture Conditions

This protocol is designed for a recombinant Saccharomyces cerevisiae strain engineered to utilize xylose. The specific strain will depend on the research question, but it should typically express a xylose isomerase or the xylose reductase/xylitol dehydrogenase pathway.[3][5]

Materials:

-

Recombinant S. cerevisiae strain

-

Yeast Nitrogen Base (YNB) without amino acids

-

[4-¹³C]xylose (≥99% isotopic purity)

-

Unlabeled D-xylose

-

Ergosterol

-

Tween 80

-

Sterile, baffled shake flasks or bioreactor

Protocol:

-

Pre-culture: Inoculate a single colony of the yeast strain into a flask containing minimal medium with 20 g/L unlabeled xylose as the sole carbon source. For anaerobic experiments, supplement the medium with 0.42 g/L Tween 80 and 0.01 g/L ergosterol.[6] Grow at 30°C with shaking (e.g., 250 rpm) until the mid-exponential phase.

-

Main Culture: Inoculate the main culture flask or bioreactor containing minimal medium with 20 g/L [4-¹³C]xylose to an initial OD₆₀₀ of approximately 0.05.

-

Cultivation: Grow the main culture under the same conditions as the pre-culture. Monitor cell growth by measuring OD₆₀₀. Ensure the culture reaches a metabolic and isotopic steady state. This is typically achieved after at least 5-7 doublings.

Rapid Sampling, Quenching, and Metabolite Extraction

Rapidly stopping all enzymatic activity is crucial for accurately capturing the intracellular metabolite labeling patterns.

Materials:

-

60% Methanol solution, pre-chilled to -40°C

-

75% Ethanol solution, pre-heated to 80°C

-

Centrifuge capable of reaching -10°C

-

Dry ice or liquid nitrogen

Protocol:

-

Sampling: Withdraw a defined volume of cell culture (e.g., 1-5 mL, corresponding to a known cell mass) from the bioreactor or shake flask.

-

Quenching: Immediately transfer the cell suspension into a quenching solution of cold methanol (at a ratio of 1:5, culture to methanol) to rapidly arrest metabolic activity.[7]

-

Centrifugation: Pellet the cells by centrifugation at -10°C (e.g., 5,000 x g for 5 minutes).

-

Washing: Discard the supernatant and wash the cell pellet with the cold methanol solution to remove any remaining extracellular labeled xylose.

-

Extraction: Resuspend the cell pellet in pre-heated 75% ethanol and incubate at 80°C for 3 minutes to extract intracellular metabolites.[6] Vortex vigorously before and after incubation.

-

Separation: Centrifuge at high speed to pellet cell debris. The supernatant contains the intracellular metabolites.

-

Storage: Store the metabolite extract at -80°C until further analysis.

Sample Preparation for Mass Spectrometry

For GC-MS Analysis of Amino Acids:

-

Hydrolysis: Dry a portion of the cell pellet and hydrolyze the proteins in 6 M HCl at 105°C for 24 hours.[7]

-

Drying: Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator.

-

Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

For LC-MS/MS Analysis of Sugar Phosphates: The metabolite extract can be directly analyzed after appropriate dilution. Anion-exchange chromatography is often used for separation.[8]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the mass isotopomer distributions of proteinogenic amino acids.

-

Column: A standard non-polar column (e.g., DB-5ms) is typically used.

-

Injection: Splitless injection is preferred for sensitivity.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to improve sensitivity and accuracy for the fragments of interest.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is employed to analyze the labeling patterns of intracellular sugar phosphates and other central metabolites that are not amenable to GC-MS.

-

Chromatography: Ion-pair reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation.[10]

-

MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

Data Analysis and Flux Calculation

The raw mass spectrometry data is corrected for the natural abundance of ¹³C. The resulting mass isotopomer distributions are then used to calculate intracellular fluxes using software such as INCA, OpenFLUX, or 13CFLUX2. These programs use metabolic network models and iterative algorithms to find the flux distribution that best fits the experimental data.

Xylose Metabolism and Signaling in S. cerevisiae

Understanding how xylose is metabolized and sensed by the cell is crucial for interpreting flux analysis data. Recombinant S. cerevisiae typically utilizes one of two engineered pathways for xylose assimilation:

-

Xylose Isomerase (XI) Pathway: Directly converts xylose to xylulose.

-

Xylose Reductase (XR) - Xylitol Dehydrogenase (XDH) Pathway: A two-step conversion of xylose to xylulose via a xylitol intermediate. This pathway can introduce a redox imbalance due to the different cofactor preferences of XR (NAD(P)H) and XDH (NAD⁺).[3]

Xylulose is then phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway.

Figure 2: Engineered xylose utilization pathways in S. cerevisiae.

Xylose sensing in S. cerevisiae is not as well-developed as glucose sensing, and high concentrations of xylose can trigger a starvation-like response.[3][11] This can lead to incomplete activation of the fermentative program and create bottlenecks in glycolysis.[6]

Figure 3: Simplified model of xylose sensing and signaling in S. cerevisiae.

Quantitative Data Presentation

The results of a ¹³C-MFA study are best presented as a flux map or in a tabular format. The following tables provide an example of how to summarize extracellular flux data and relative intracellular fluxes. The values are hypothetical and for illustrative purposes.

Table 1: Extracellular Rates

| Strain | Growth Rate (h⁻¹) | Xylose Uptake (mmol/gDCW/h) | Ethanol Production (mmol/gDCW/h) | Glycerol Production (mmol/gDCW/h) |

| Wild Type (engineered) | 0.10 | 5.0 | 8.0 | 0.5 |

| Mutant A | 0.12 | 6.0 | 10.0 | 0.3 |

| Mutant B | 0.08 | 4.0 | 6.0 | 0.8 |

Table 2: Relative Central Carbon Metabolic Fluxes (normalized to xylose uptake rate of 100)

| Reaction | Wild Type (engineered) | Mutant A | Mutant B |

| Pentose Phosphate Pathway | |||

| Xylose -> Xylulose-5-P | 100 | 100 | 100 |

| Ribulose-5-P -> Xylulose-5-P | 30 | 35 | 25 |

| G6P -> 6-PG | 20 | 15 | 25 |

| Glycolysis | |||

| F6P -> F1,6BP | 70 | 75 | 65 |

| GAP -> PYR | 140 | 150 | 130 |

| PYR -> Acetaldehyde | 80 | 90 | 70 |

| TCA Cycle | |||

| PYR -> Acetyl-CoA | 5 | 4 | 6 |

| Acetyl-CoA -> Citrate | 5 | 4 | 6 |

Conclusion

The protocol outlined in these application notes provides a comprehensive framework for conducting ¹³C-MFA in yeast using [4-¹³C]xylose. This powerful technique, when coupled with a thorough understanding of yeast metabolism and signaling, enables researchers to gain deep insights into the metabolic phenotype of engineered strains. The quantitative flux data generated is essential for data-driven metabolic engineering and the development of efficient cell factories for the production of biofuels and biochemicals from renewable resources.

References

- 1. researchgate.net [researchgate.net]

- 2. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers [ouci.dntb.gov.ua]

- 3. Exploring the xylose paradox in Saccharomyces cerevisiae through in vivo sugar signalomics of targeted deletants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endogenous Xylose Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling metabolic cross‐feeding in a yeast–bacteria community using 13C‐based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. [PDF] Assessing the effect of D-xylose on the sugar signaling pathways of Saccharomyces cerevisiae in strains engineered for xylose transport and assimilation | Semantic Scholar [semanticscholar.org]

Quantifying Xylose-4-¹³C Incorporation in Metabolites: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes. The use of ¹³C-labeled substrates, such as Xylose-4-¹³C, allows for the precise tracking of carbon atoms as they are incorporated into various downstream metabolites. This application note provides detailed protocols for quantifying the incorporation of ¹³C from xylose into central carbon metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are critical for understanding cellular metabolism, identifying metabolic bottlenecks, and guiding metabolic engineering and drug development efforts.

Xylose is a five-carbon sugar that is abundant in lignocellulosic biomass. Understanding its metabolism is crucial for the development of biofuels and other bio-based products.[1][2] In many microorganisms, xylose is metabolized through the pentose phosphate pathway (PPP), which integrates with glycolysis and the tricarboxylic acid (TCA) cycle. By tracing the fate of ¹³C from labeled xylose, researchers can gain insights into the relative activities of these interconnected pathways.[3][4]

Key Techniques and Protocols

The primary analytical methods for quantifying ¹³C incorporation are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Labeling with Xylose-4-¹³C

The foundational step in these experiments is the cultivation of cells or organisms in a medium containing a ¹³C-labeled xylose tracer. The choice of the specific isotopologue of xylose (e.g., [1-²³C]xylose, [5-¹³C]xylose, or uniformly labeled [U-¹³C]xylose) is critical and depends on the specific metabolic pathways being investigated.[4][5]

Protocol: Cell Culture and Labeling

-

Pre-culture Preparation: Grow the microbial strain in a pre-culture medium to the mid-exponential phase to ensure a healthy and active cell population.

-

Medium Preparation: Prepare the experimental culture medium containing a defined concentration of the desired Xylose-4-¹³C tracer. For example, a mixture of 76% [1-¹³C]xylose and 24% natural xylose can be used to determine the relative contributions of different metabolic pathways.[6]

-

Inoculation: Inoculate the experimental medium with cells from the pre-culture to a specific starting optical density (e.g., OD₆₀₀ of 0.15 ± 0.02).[4]

-

Incubation: Grow the cells under controlled conditions (e.g., 37°C, specific aeration) in parallel mini-bioreactors.[4]

-

Achieving Isotopic Steady State: To ensure that the labeling of intracellular metabolites has reached a steady state, it is important to harvest the cells during the exponential growth phase. Samples can be taken at different time points to verify that isotopic steady state has been achieved.[6]

-

Cell Harvesting and Quenching: Rapidly quench metabolic activity to preserve the in vivo metabolic state.

-

Quickly transfer a defined volume of cell culture to a quenching solution kept at a very low temperature (e.g., -70°C methanol).[1]

-

Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

-

Wash the cell pellet with a cold solution (e.g., cold methanol) to remove extracellular metabolites.[1]

-

Metabolite Extraction and Derivatization for GC-MS Analysis

Following quenching, intracellular metabolites are extracted and chemically modified (derivatized) to increase their volatility for GC-MS analysis.

Protocol: Metabolite Extraction and Derivatization

-

Extraction:

-

Add a hot ethanol solution (e.g., 75% ethanol at 70°C) to the cell pellet for extraction of intracellular metabolites.[1]

-

Incubate at a high temperature (e.g., 80°C) for a few minutes, followed by cooling on ice.

-

Centrifuge to separate the cell debris from the metabolite-containing supernatant.

-

Collect the supernatant and dry it completely using a vacuum concentrator.

-

-

Derivatization:

-

To the dried metabolite extract, add a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

-

Incubate at a suitable temperature (e.g., 70°C) to allow for the completion of the derivatization reaction. This process creates stable, volatile derivatives of the metabolites.

-

GC-MS Analysis for ¹³C Incorporation

GC-MS is a highly sensitive technique used to separate and identify metabolites and to determine the mass isotopomer distributions (MIDs), which reveal the extent of ¹³C incorporation.[7]

Protocol: GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system in splitless mode.[8]

-

Gas Chromatography: Separate the derivatized metabolites on a suitable GC column (e.g., Agilent J&W DB-35ms column).[1]

-

Temperature Program: Use a temperature gradient to achieve optimal separation. For example, start at 100°C, hold for 1 minute, ramp to 105°C at 2.5°C/min, hold for 2 minutes, ramp to 250°C at 3.5°C/min, and finally ramp to 320°C at 20°C/min.[1]

-

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.[1]

-

Data Analysis:

-

Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a library of standards.

-

Determine the mass isotopomer distribution (MID) for each metabolite. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite fragment.[9]

-

Correct the raw MIDs for the natural abundance of stable isotopes to accurately reflect the incorporation of the ¹³C tracer.[9]

-

NMR Spectroscopy for ¹³C Metabolite Analysis

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a metabolite's structure, which is highly valuable for elucidating complex metabolic pathways.[10][11]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Dissolve the extracted and purified metabolites in a suitable deuterated solvent (e.g., D₂O).[12]

-

For ¹³C NMR, a higher concentration is generally required due to its lower sensitivity compared to ¹H NMR; aim for a saturated solution if possible.[12][13]

-

Filter the sample to remove any solid particles, as they can negatively impact the quality of the NMR spectrum.[12][13]

-

-

NMR Spectroscopy:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

Different NMR experiments, such as 1D ¹³C and 2D heteronuclear single quantum coherence (HSQC), can be employed to resolve and assign the signals of ¹³C-labeled metabolites.[14]

-

-

Data Analysis:

Data Presentation

Quantitative data from ¹³C metabolic flux analysis studies are typically presented in the form of metabolic flux maps and tables summarizing the fluxes through key pathways. The following tables provide a template for summarizing such data.

Table 1: Central Carbon Metabolism Fluxes in E. coli Grown on Glucose and Xylose

| Metabolic Reaction | Aerobic Glucose | Anaerobic Glucose | Aerobic Xylose | Anaerobic Xylose |

| Glycolysis | ||||

| Glucose-6-phosphate → Fructose-6-phosphate | 45.1 | 68.2 | 30.5 | 55.1 |

| Fructose-6-phosphate → Pyruvate | 90.2 | 136.4 | 61.0 | 110.2 |

| Pentose Phosphate Pathway | ||||

| Oxidative PPP | 19.8 | 15.3 | 5.2 | 3.1 |

| Non-oxidative PPP (forward) | 10.1 | 5.7 | 45.8 | 30.2 |

| TCA Cycle | ||||

| Acetyl-CoA → Citrate | 35.6 | 8.1 | 25.4 | 4.3 |

| α-Ketoglutarate → Succinyl-CoA | 30.2 | 4.5 | 21.1 | 2.1 |

Note: Flux values are presented as a percentage of the specific substrate uptake rate. Data is illustrative and based on findings from studies on E. coli metabolism.[4][5]

Table 2: Mass Isotopomer Distribution in Key Metabolites from [1-¹³C]Xylose Labeling

| Metabolite Fragment | M+0 | M+1 | M+2 | M+3 |

| 3-Phosphoglycerate (3PG) | ||||

| 3PG₁₋₃ | 0.24 | 0.76 | 0.00 | 0.00 |

| 3PG₂₋₃ | 0.50 | 0.50 | 0.00 | 0.00 |

| Erythrose-4-phosphate (E4P) | ||||

| E4P₁₋₄ | 0.24 | 0.76 | 0.00 | 0.00 |

| Pentose-5-phosphate (P5P) | ||||

| P5P₁₋₅ | 0.24 | 0.76 | 0.00 | 0.00 |

Note: This table illustrates the simulated fractional ¹³C labeling of intermediate metabolites resulting from a [1-¹³C]xylose input, assuming unidirectional reactions. The distribution of labeled carbons provides insights into the activity of pathways like the phosphoketolase pathway versus the pentose phosphate pathway.[6]

Visualizations

Metabolic Pathways

The following diagram illustrates the central metabolic pathways involved in xylose metabolism.

Caption: Central metabolic pathways involved in xylose utilization.

Experimental Workflow

The diagram below outlines the general workflow for a ¹³C metabolic flux analysis experiment.

Caption: Experimental workflow for ¹³C metabolic flux analysis.

Conclusion

The quantification of Xylose-4-¹³C incorporation into metabolites provides invaluable data for understanding cellular physiology and metabolic engineering. By employing the detailed protocols for metabolic labeling, sample preparation, and analysis using GC-MS and NMR outlined in this application note, researchers can accurately determine metabolic fluxes and elucidate the intricate network of central carbon metabolism. The systematic presentation of quantitative data in tables and the visualization of metabolic pathways and experimental workflows facilitate the interpretation and communication of these complex datasets.

References

- 1. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1H- and 13C-n.m.r. assignments for structural elements of xylose-containing N-linked oligosaccharides, using 1D-and 2D-n.m.r. experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000098) [hmdb.ca]

- 15. omicronbio.com [omicronbio.com]

- 16. researchgate.net [researchgate.net]

Application Note: Quantification of Xylose-4-13C for Metabolic Research Using Liquid Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylose, a five-carbon aldose sugar, is a key component of lignocellulosic biomass and plays a significant role in various metabolic pathways, including the pentose phosphate pathway (PPP). Stable isotope-labeled xylose, such as Xylose-4-13C, serves as a valuable tracer in metabolic flux analysis (MFA) to investigate cellular metabolism, particularly in the context of biofuel production and metabolic engineering.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites like xylose. The separated analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for quantitative analysis.[4][5] The stable isotope label in this compound allows for its differentiation from endogenous, unlabeled xylose, enabling precise measurement of its incorporation into metabolic pathways.

Experimental Protocols

1. Sample Preparation (Metabolite Extraction)

This protocol is adapted from established methods for extracting aqueous metabolites from cell cultures or tissues.[6]

-

Materials:

-

Methanol (LC-MS grade)

-

Purified deionized water

-

Internal standards (e.g., 13C-labeled glucose, 13C-labeled glutamate)

-

Microcentrifuge tubes

-

Homogenizer (optional, for tissue samples)

-

Centrifuge capable of 14,000 rpm and 4°C

-

Vacuum concentrator (e.g., SpeedVac)

-

-

Procedure:

-

For cell cultures, pellet the cells by centrifugation and discard the supernatant. For tissue samples, weigh the tissue and keep it on ice.

-

Homogenize the cell pellet or tissue sample in 200 µL of cold, purified deionized water.

-

Add 800 µL of cold methanol containing internal standards. The internal standards will help to control for variability during sample preparation and analysis.

-

Vortex the mixture thoroughly.

-

Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

-

Sonicate the samples in an ice bath for 10 minutes.

-

Centrifuge the samples at 14,000 rpm and 4°C for 15 minutes to pellet the precipitated proteins and cell debris.

-

Carefully collect 600 µL of the supernatant into a new microcentrifuge tube.

-

Dry the supernatant completely using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80% acetonitrile in water) for analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

-

Chromatographic Conditions (HILIC):

-

Column: Waters XBridge BEH Amide XP column (or equivalent HILIC column)[6]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution is typically used to separate polar metabolites. An example gradient is provided in the table below.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for sugars.[7][8]

-

MRM Transitions: The specific precursor and product ions for this compound need to be determined. For unlabeled xylose (C5H10O5, molecular weight ~150.13 g/mol )[9][10], a common adduct in negative mode is [M-H]-, with a precursor ion of m/z 149. For this compound, the precursor ion would be m/z 150. Product ions would be generated by fragmentation of the precursor ion in the collision cell.

-

Data Presentation

Table 1: Example LC Gradient for Xylose Analysis

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 20 | 80 |

| 2.0 | 20 | 80 |

| 12.0 | 80 | 20 |

| 15.0 | 80 | 20 |

| 15.1 | 20 | 80 |

| 20.0 | 20 | 80 |

Table 2: MRM Transitions for Xylose and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Xylose (unlabeled) | 149.0 | 89.0 | 15 |

| This compound | 150.0 | 90.0 | 15 |

| Internal Standard (e.g., U-13C6-Glucose) | 185.0 | 92.0 | 20 |

Note: The optimal collision energies and product ions should be determined experimentally by infusing the analytical standards.

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Simplified metabolic pathway of this compound.

References

- 1. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. New Protocol Based on UHPLC-MS/MS for Quantitation of Metabolites in Xylose-Fermenting Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Xylose [webbook.nist.gov]

- 10. Xylose [webbook.nist.gov]

Application Notes and Protocols for Metabolic Engineering in Bacteria using Xylose-4-¹³C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Xylose-4-¹³C as a tracer for studying metabolic engineering in bacteria. The protocols outlined below detail the necessary steps for conducting ¹³C-based metabolic flux analysis (¹³C-MFA) to elucidate and quantify carbon flow through central metabolic pathways, identify bottlenecks, and inform rational strain engineering strategies.

Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA) with Xylose-4-¹³C

Metabolic engineering aims to rationally modify microbial metabolism for the enhanced production of desired compounds. A critical component of this process is the ability to accurately map and quantify the flow of carbon through the intricate network of metabolic pathways. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes stable isotope-labeled substrates, such as Xylose-4-¹³C, to trace the journey of carbon atoms through cellular metabolism.[1][2][3] By analyzing the isotopic labeling patterns in metabolic intermediates and end products, researchers can gain quantitative insights into the in vivo activities of metabolic pathways.[1][3]

Xylose, a five-carbon sugar, is a major component of lignocellulosic biomass, a renewable and abundant feedstock for biorefineries.[4] Engineering bacteria to efficiently utilize xylose is a key objective in industrial biotechnology. Xylose-4-¹³C serves as a specific tracer to probe the metabolic routes of xylose catabolism. The position of the ¹³C label at the fourth carbon allows for the differentiation of key pathways involved in pentose metabolism.

This document provides detailed protocols for performing ¹³C-MFA experiments using Xylose-4-¹³C in bacteria, from experimental design and bacterial cultivation to sample analysis and data interpretation.

Key Metabolic Pathways in Bacterial Xylose Metabolism

Bacteria employ several pathways for the catabolism of D-xylose. Understanding these pathways is crucial for designing and interpreting ¹³C-labeling experiments. The primary routes include the Isomerase pathway, the Oxidoreductase pathway, and the Weimberg and Dahms pathways.[4][5][6]

-

Isomerase Pathway: This is the most common xylose metabolic pathway in bacteria.[6][7] D-xylose is first isomerized to D-xylulose by xylose isomerase (XI). D-xylulose is then phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK), which subsequently enters the Pentose Phosphate Pathway (PPP).[6][7][8]

-

Oxidoreductase Pathway: More common in yeasts and fungi, this pathway is also found in some bacteria.[4][6] It involves the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH).[6][7]

-

Weimberg and Dahms Pathways (Oxidative Pathways): These non-phosphorylative pathways involve the direct oxidation of D-xylose.[4][5]

-

Phosphoketolase Pathway: Some bacteria utilize the phosphoketolase (PK) pathway, which cleaves xylulose-5-phosphate into glyceraldehyde-3-phosphate (G3P) and acetyl-phosphate.[9]

The specific pathways active in a given bacterium can be identified and their relative fluxes quantified using ¹³C-MFA with specifically labeled xylose tracers.

Experimental Design and Workflow

A typical ¹³C-MFA experiment involves several key stages, from careful planning to data analysis.